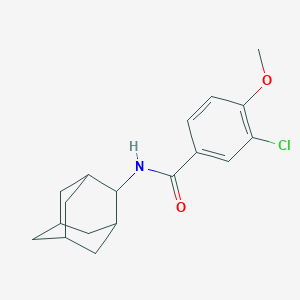![molecular formula C18H19ClN2O2 B278523 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and biochemistry.
作用機序
The mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. For example, Kim et al. (2017) proposed that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide have been studied in various contexts. For example, a study by Liu et al. (2016) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce oxidative stress in rat liver cells. Additionally, Kim et al. (2017) reported that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce the production of pro-inflammatory cytokines in human cells.
実験室実験の利点と制限
One advantage of using 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide. For example, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, studies could explore the use of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in combination with other drugs or therapies. Finally, research could focus on elucidating the mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide to better understand its potential applications.
合成法
The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in a study by Zhang et al. (2013).
科学的研究の応用
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory effects in a study by Kim et al. (2017). Additionally, 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been investigated for its potential as an anticancer agent. A study by Li et al. (2018) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide inhibited the growth of lung cancer cells in vitro.
特性
製品名 |
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide |
|---|---|
分子式 |
C18H19ClN2O2 |
分子量 |
330.8 g/mol |
IUPAC名 |
3-chloro-4-methyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-3-14(12-17(13)19)18(22)20-15-4-6-16(7-5-15)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChIキー |
SGZUPPQBLNRFAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)